molecular formula C6H13NO B2552704 2,2-Dimethyloxolan-3-amine CAS No. 1350473-50-5; 1350514-80-5

2,2-Dimethyloxolan-3-amine

Cat. No.: B2552704
CAS No.: 1350473-50-5; 1350514-80-5
M. Wt: 115.176
InChI Key: OFBKKJZMUHQYIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyloxolan-3-amine is a five-membered oxolane (tetrahydrofuran) derivative with two methyl groups at the 2-position and an amine group at the 3-position. Its molecular formula is C₅H₁₁NO, with a calculated molecular weight of 101.15 g/mol. The compound’s structure confers unique steric and electronic properties due to the methyl groups, which may influence its reactivity and applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyloxolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(2)5(7)3-4-8-6/h5H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBKKJZMUHQYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCO1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350514-80-5
Record name 2,2-dimethyloxolan-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

Structural and Reactivity Differences

  • Ring Size: Oxolane (5-membered) derivatives like this compound exhibit lower ring strain compared to oxetane (4-membered) analogs (e.g., 2-methyloxetan-3-amine, ). Dioxolane derivatives (e.g., (2,2-Dimethyl-[1,3]-dioxolan-4-yl)methylamine, ) contain two oxygen atoms, increasing polarity and hydrogen-bonding capability compared to oxolanes.
  • Substituent Effects :

    • The 2,2-dimethyl groups in the target compound introduce significant steric hindrance, which may reduce nucleophilic attack at the 3-amine position compared to less substituted analogs like 2-methyloxolan-3-amine .
    • Aromatic substituents (e.g., N-(4-chloro-2-methylphenyl)-2-methyloxolan-3-amine, ) enhance π-π stacking interactions, making such derivatives suitable for pharmaceutical applications.

Physical Properties

  • Molecular Weight and Solubility :
    • Oxetane derivatives (e.g., 2-methyloxetan-3-amine, ) have lower molecular weights (~87 g/mol) and higher solubility in polar solvents due to reduced steric bulk.
    • Ethylamine side chains (e.g., 2-(3,3-dimethyloxolan-2-yl)ethan-1-amine, ) increase hydrophilicity compared to the target compound.

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